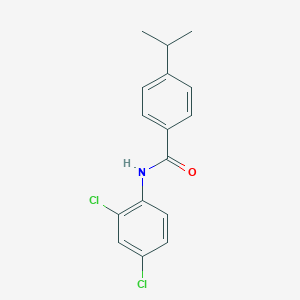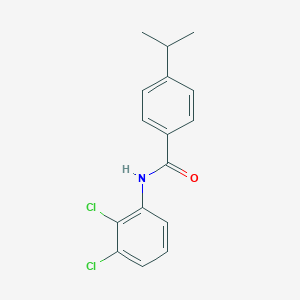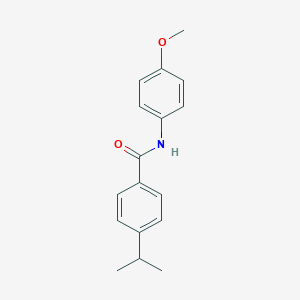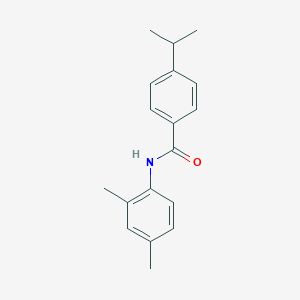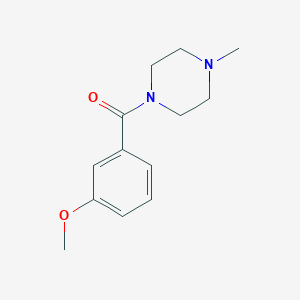
4-(pentyloxy)-N-(2-pyridinyl)-1-naphthalenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(pentyloxy)-N-(2-pyridinyl)-1-naphthalenesulfonamide is a chemical compound that belongs to the class of sulfonamides. This compound has been found to exhibit a range of biological activities and is widely used in scientific research.
Mecanismo De Acción
The mechanism of action of 4-(pentyloxy)-N-(2-pyridinyl)-1-naphthalenesulfonamide is not fully understood. However, it has been found to inhibit the activity of certain enzymes and proteins that are involved in inflammation and cancer progression. This compound has also been found to inhibit the replication of certain viruses.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. This compound has been shown to reduce inflammation in animal models of arthritis and to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been found to inhibit the replication of certain viruses, including HIV and herpes simplex virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-(pentyloxy)-N-(2-pyridinyl)-1-naphthalenesulfonamide in lab experiments is that it has been extensively studied and its biological activities are well characterized. Additionally, this compound is readily available and relatively inexpensive. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are a number of future directions for research on 4-(pentyloxy)-N-(2-pyridinyl)-1-naphthalenesulfonamide. One area of research is to further elucidate the mechanism of action of this compound, which may help to identify new targets for drug development. Additionally, this compound may be used as a lead compound for the development of new drugs that target inflammation, cancer, and viral infections. Finally, further studies are needed to determine the safety and efficacy of this compound in humans.
Métodos De Síntesis
The synthesis of 4-(pentyloxy)-N-(2-pyridinyl)-1-naphthalenesulfonamide is a multi-step process that involves the reaction of 2-pyridinecarboxaldehyde with 4-chloro-1-naphthalenesulfonamide to form an intermediate product. This intermediate product is then reacted with pentyl magnesium bromide to form the final product.
Aplicaciones Científicas De Investigación
4-(pentyloxy)-N-(2-pyridinyl)-1-naphthalenesulfonamide has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. This compound has been used in scientific research to study the molecular mechanisms of these activities and to develop new drugs that target these pathways.
Propiedades
Fórmula molecular |
C20H22N2O3S |
|---|---|
Peso molecular |
370.5 g/mol |
Nombre IUPAC |
4-pentoxy-N-pyridin-2-ylnaphthalene-1-sulfonamide |
InChI |
InChI=1S/C20H22N2O3S/c1-2-3-8-15-25-18-12-13-19(17-10-5-4-9-16(17)18)26(23,24)22-20-11-6-7-14-21-20/h4-7,9-14H,2-3,8,15H2,1H3,(H,21,22) |
Clave InChI |
DLUAIJQSFNKCIO-UHFFFAOYSA-N |
SMILES |
CCCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=CC=CC=N3 |
SMILES canónico |
CCCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=CC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


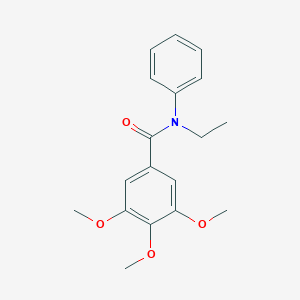
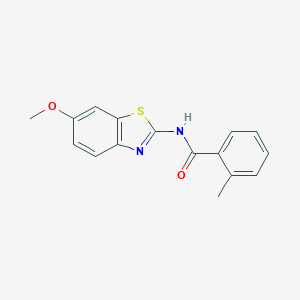
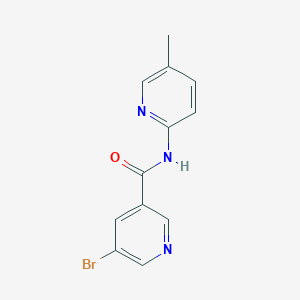
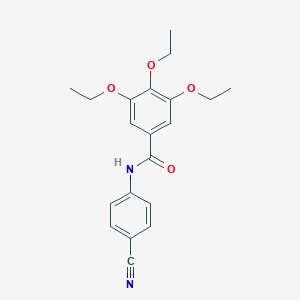
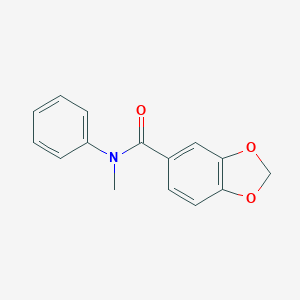


![1-[(4-Methoxyphenyl)acetyl]-4-methylpiperidine](/img/structure/B263792.png)
